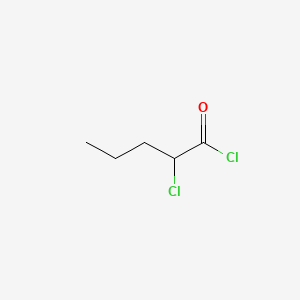![molecular formula C10H9NO5 B13942563 5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 1044764-32-0](/img/structure/B13942563.png)
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family It is characterized by the presence of a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol derivatives with phosgene or its equivalents, followed by methoxylation. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Materials Science: This compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione: Similar in structure but with one less methoxy group.
6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Contains a chloro and methyl group instead of methoxy groups.
Uniqueness
5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of two methoxy groups can enhance its solubility and potentially its bioavailability compared to similar compounds .
Properties
CAS No. |
1044764-32-0 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5,8-dimethoxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO5/c1-14-5-3-4-6(15-2)8-7(5)9(12)16-10(13)11-8/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ZEGCXMKZYBSUBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


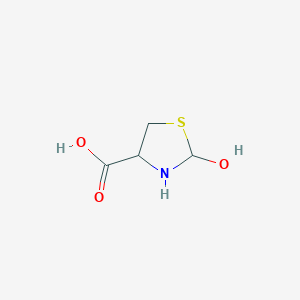


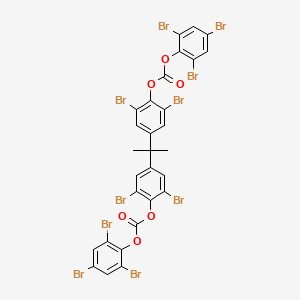

![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
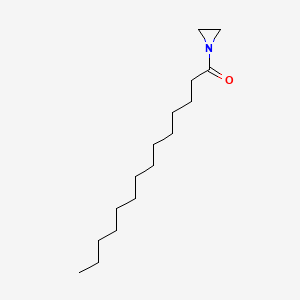
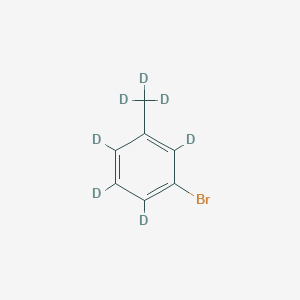


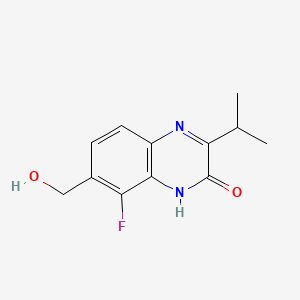
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
